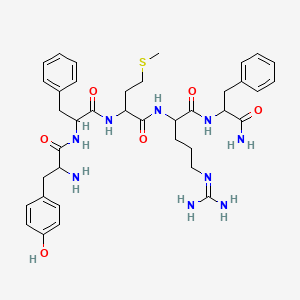![molecular formula C18H15N7 B13894927 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine is an organic compound belonging to the class of pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond
Méthodes De Préparation
The synthesis of 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of 6-methylpyridin-2-ylamine with 1,8-naphthyridine-4-carbaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The resulting intermediate is then reacted with pyrimidine-4,6-diamine to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems .
Analyse Des Réactions Chimiques
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Mécanisme D'action
The mechanism of action of 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis . This inhibition can result in the suppression of tumor growth and the reduction of fibrosis in affected tissues.
Comparaison Avec Des Composés Similaires
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound also belongs to the class of pyridinylpyrimidines and exhibits kinase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy, this compound shares structural similarities and mechanisms of action with this compound.
The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of certain kinases, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C18H15N7 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H15N7/c1-11-4-2-6-13(23-11)15-8-14(12-5-3-7-20-18(12)25-15)24-17-9-16(19)21-10-22-17/h2-10H,1H3,(H3,19,20,21,22,24,25) |
Clé InChI |
UKGNLGXOAFOWOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)


![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
![ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B13894891.png)
![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)


![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)

![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
